Methyl 2-amino-2-(pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-3-yl)propanoate typically involves the reaction of pyridine derivatives with amino acids or their esters. One common method involves the reaction of 3-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Methyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Uniqueness
Methyl 2-amino-2-(pyridin-3-yl)propanoate is unique due to its specific structural features, such as the position of the amino group on the pyridine ring and the presence of the ester functional group. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13-2)7-4-3-5-11-6-7/h3-6H,10H2,1-2H3 |
InChI Key |
ZRYXOGOJDQMBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.